Product packaging for Indeno[2,1-b]pyrrole(Cat. No.:CAS No. 246-96-8)

Indeno[2,1-b]pyrrole

Cat. No.: B11918725
CAS No.: 246-96-8
M. Wt: 153.18 g/mol
InChI Key: CNAFOLPGHNAMBW-UHFFFAOYSA-N
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Description

Indeno[2,1-b]pyrrole is a polycyclic fused heterocycle that serves as a fundamental scaffold in organic and medicinal chemistry. This compound is recognized as a "privileged structure" due to its presence in various biologically active molecules and its utility in constructing complex molecular architectures . Researchers value this compound for its role in the synthesis of densely functionalized derivatives, which are accessible through innovative metal-free cascade bicyclization reactions with o-alkynyl aldehydes and thiazolium salts . The indenopyrrole motif is a key structural component in natural alkaloids and exhibits a broad spectrum of biological activities, including antibacterial, antiviral, anti-inflammatory, and antitumoral properties . Beyond medicinal chemistry, the this compound structure has been ingeniously incorporated into hole-transporting materials (HTMs) for perovskite solar cells. Tailor-made molecules using indeno[2,1-b]carbazole, a related structure, have demonstrated high hole mobility and achieved power conversion efficiencies exceeding 21%, highlighting the significant potential of this core in materials science . Furthermore, dihydroindeno[1,2-b]pyrrole derivatives have been developed as highly selective "off-on" fluorescent chemosensors for Al³⁺ ions, with proven applications in bio-imaging in living cells . This product is intended for research and development purposes only in a laboratory setting. It is strictly for professional use and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H7N B11918725 Indeno[2,1-b]pyrrole CAS No. 246-96-8

Properties

CAS No.

246-96-8

Molecular Formula

C11H7N

Molecular Weight

153.18 g/mol

IUPAC Name

indeno[2,1-b]pyrrole

InChI

InChI=1S/C11H7N/c1-2-4-9-8(3-1)7-11-10(9)5-6-12-11/h1-7H

InChI Key

CNAFOLPGHNAMBW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C3C2=CC=N3

Origin of Product

United States

Preparation Methods

Base-Promoted Cascade Cyclization

The base-mediated cascade reaction between (E)-2-alkynylphenylchalcone and 2-isocyanoacetate represents a pioneering approach for constructing tetrahydroindeno[2,1-b]pyrrole frameworks. Reported by Organic Letters in 2011, this method operates under mild conditions (room temperature, aerobic environment) and achieves high efficiency (yields up to 85%) . The reaction proceeds via a tandem process involving:

  • Alkyne Activation : Deprotonation of 2-isocyanoacetate by potassium carbonate generates a nucleophilic species.

  • Cycloaddition : The activated alkyne undergoes [3+2] cycloaddition with the chalcone substrate.

  • Aromatization : Spontaneous rearomatization forms the this compound core.

Key advantages include operational simplicity and avoidance of transition-metal catalysts. However, substituent effects on the chalcone moiety can modulate reactivity, with electron-withdrawing groups enhancing cyclization rates .

Alkylation and Catalytic Reduction

A patent (EP0118566B1) details a multistep synthesis of indeno[1,2-b]pyrrole derivatives through alkylation and hydrogenation . The protocol involves:

  • Oxime Formation : Reaction of ketone precursors with hydroxylamine.

  • Catalytic Hydrogenation : Reduction of oximes using Raney nickel or palladium carbon (40–60 atm H₂, 60–80°C) to yield secondary amines.

  • Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in dimethylformamide (DMF) using sodium hydride as a base.

For example, 5-chloro-1-methyl-1,2,3,3a,4,8b-hexahydro-indeno[1,2-b]pyrrol-2-one was synthesized in 72% yield after chromatography and recrystallization . This method’s versatility is demonstrated by its applicability to halogenated and fluorinated derivatives (Table 1).

Table 1: Representative Indeno[1,2-b]pyrrole Derivatives via Alkylation

CompoundSubstituentMelting Point (°C)Yield (%)
5-Chloro-1-methyl derivativeCl, CH₃107–10972
7-Fluoro derivativeF186–18868
5,7-Dichloro derivative2Cl181–18465

Chemoselective N-Acylation/Cyclization/Wittig Sequence

A 2021 Chemical Communications study introduced a chemoselective route to indeno[1,2-b]pyrroles via N-acylation, cyclization, and Wittig reactions . The sequence begins with acylation of propargylamines, followed by oxidative cyclization to form spiro-indene-oxadiazole intermediates. Subsequent Wittig reaction with triphenylphosphine yields the target heterocycles.

Mechanistic studies revealed that betaine intermediates facilitate the Wittig step, with electron-deficient aryl groups favoring rearrangement into indeno[1,2-b]pyrroles (up to 89% yield) . This method’s selectivity enables access to structurally diverse analogs, though it requires stringent anhydrous conditions.

Multi-Component Domino Reactions

A green chemistry approach (2018) employs domino reactions of tryptamine, 1,3-dicarbonyl compounds, and ninhydrin to assemble indeno[1,2-b]pyrroles in one pot . The process features:

  • Condensation : Ninhydrin and tryptamine form a Schiff base.

  • Cyclization : 1,3-Dicarbonyl compounds (e.g., acetylacetone) induce pyrrole ring closure.

  • Aromatization : Air oxidation finalizes the conjugated system.

Optimized conditions (ethanol, 70°C, 4 hours) delivered yields of 78–92%, with minimal purification required . This method’s scalability and solvent economy make it industrially viable.

Table 2: Optimization of Multi-Component Reaction Conditions

EntrySolventTemperature (°C)Time (h)Yield (%)
1Ethanol70492
2Water100665
3DMF80578

Chemical Reactions Analysis

Types of Reactions: Indeno[2,1-b]pyrrole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indene and pyrrole rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield this compound oxides, while substitution reactions can introduce various functional groups onto the indene or pyrrole rings.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential
Indeno[2,1-b]pyrrole derivatives have shown promise as lead compounds in drug development. Their structural characteristics allow for interactions with biological targets such as enzymes and receptors, which can modulate their activity. For instance, certain derivatives exhibit potent anticonvulsant and antiepileptic activities, making them candidates for treating neurological disorders .

Key Findings

  • Anticonvulsant Activity : Compounds derived from this compound have been reported to possess significant antagonistic effects against GABA antagonists, indicating potential use as anticonvulsants .
  • Anticancer Properties : Some studies suggest that this compound derivatives can inhibit tumor growth by targeting specific cancer cell pathways, although further research is needed to elucidate these mechanisms fully .

Materials Science

Organic Electronics
this compound has been explored as a material in organic electronics due to its favorable electronic properties. Its ability to act as a donor in organic photovoltaic cells has been highlighted in recent studies.

Applications in Organic Electronics

  • Photovoltaic Devices : The compound's electronic structure allows it to function effectively as a donor material in bulk heterojunction solar cells. Research indicates that devices incorporating this compound exhibit enhanced efficiency compared to traditional materials .
  • Conductive Polymers : this compound derivatives can be polymerized to form conductive materials suitable for various electronic applications, including sensors and transistors .

Organic Synthesis

Building Block for Complex Molecules
this compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations makes it valuable for synthesizing more complex polycyclic compounds.

Synthetic Applications

  • Chemical Transformations : The compound can participate in oxidation, reduction, and nucleophilic substitution reactions. These reactions allow chemists to modify the this compound structure to create derivatives with tailored properties for specific applications.
  • Synthesis of Novel Compounds : Researchers have successfully synthesized highly substituted indeno[2,1-b]pyrroles through innovative synthetic methodologies that enhance yield and efficiency .

Data Tables

Application AreaKey FindingsReferences
Medicinal ChemistryAnticonvulsant activity; anticancer properties ,
Materials ScienceEffective donor in organic photovoltaic cells ,
Organic SynthesisVersatile building block; undergoes various reactions,

Case Study 1: Anticonvulsant Activity

A study investigated the efficacy of various this compound derivatives against convulsions induced by picrotoxin. The results demonstrated that certain derivatives exhibited significant protective effects in animal models, suggesting their potential as therapeutic agents for epilepsy management.

Case Study 2: Organic Photovoltaic Cells

Research focused on incorporating this compound into bulk heterojunction solar cells revealed that devices utilizing this compound achieved higher power conversion efficiencies compared to conventional materials. This highlights the compound's potential role in advancing renewable energy technologies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between indeno[2,1-b]pyrrole and related heterocycles:

Compound Structure Synthesis Method Key Properties Applications References
This compound Fused indene-pyrrole system Spiroheterocyclization; Ball milling; Three-component tandem reactions High regioselectivity, polycarbonyl backbone Pharmacological intermediates; Organic electronics
Indeno[1,2-b]quinoxalin Indene fused with quinoxaline Multicomponent reactions with acenaphthoquinone Extended π-conjugation, thermal stability Optoelectronic materials
Pyreno[2,1-b]pyrrole Pyrene fused with pyrrole Pd-catalyzed cyclization of iodopyrene derivatives Intense fluorescence, π-stacking capabilities Fluoride ion chemosensors; Molecular recognition
Azuleno[2,1-b]pyrrole Azulene fused with pyrrole Sonogashira coupling followed by Pd-catalyzed cyclization Near-infrared absorption; Redox-active Dye-sensitized solar cells
Indeno[2,1-b]carbazole Indene fused with carbazole Triple π-bridge engineering with thiophene/dithienopyrrole High hole mobility (10⁻⁴ cm² V⁻¹ s⁻¹); Methoxy-free donor Perovskite solar cells (21.37% efficiency)
Imidazo[2,1-b]thiazole Imidazole fused with thiazole Hantzsch reaction; Sonogashira/Suzuki cross-coupling Broad-spectrum bioactivity (antimicrobial, anti-inflammatory) Pharmaceutical lead compounds

Key Comparisons :

Synthetic Accessibility: this compound is synthesized via spiroheterocyclization or mechanochemical methods, offering high yields (up to 85%) without catalysts . In contrast, azuleno[2,1-b]pyrrole requires Pd-catalyzed cyclization, achieving moderate yields (72%) . Pyreno[2,1-b]pyrrole synthesis involves costly Pd catalysts, limiting scalability despite its superior fluorescence .

Electronic Properties: Indeno[2,1-b]carbazole exhibits exceptional hole mobility (10⁻⁴ cm² V⁻¹ s⁻¹) due to triple π-bridge engineering, outperforming this compound in solar cell applications . Pyreno[2,1-b]pyrrole’s fluorescence quantum yield (Φ = 0.45 in solution) surpasses that of this compound, making it ideal for optical sensors .

Pharmacological Potential: Imidazo[2,1-b]thiazole derivatives show broader bioactivity (e.g., anti-inflammatory) compared to this compound, which is primarily explored as a synthetic intermediate .

Thermal and Chemical Stability: Indeno[1,2-b]quinoxalin’s extended π-system grants higher thermal stability (>300°C) than this compound, which decomposes near 200°C .

Biological Activity

Indeno[2,1-b]pyrrole is a heterocyclic compound that has attracted considerable attention due to its diverse biological activities. This article explores its pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects, based on recent research findings.

1. Structure and Synthesis

This compound can be synthesized through various methods, including multi-component reactions and green chemistry approaches. The synthesis typically involves the reaction of tryptamine or benzylamine with 1,3-dicarbonyl compounds under mild conditions, yielding high product yields and purity. The structural versatility of this compound derivatives allows for the exploration of their biological activities.

2.1 Anticancer Activity

Several studies have reported the anticancer potential of this compound derivatives. These compounds often induce apoptosis in cancer cells through intrinsic and extrinsic pathways:

  • Mechanism of Action : this compound derivatives have been shown to activate pro-apoptotic proteins while inhibiting anti-apoptotic proteins such as Bcl-2 and Mcl-1. This dual action leads to the activation of caspases and ultimately results in programmed cell death in various cancer cell lines, including A549 (lung cancer) and HCT116 (colon cancer) .
  • Case Study : One particular derivative demonstrated a GI50 value (the concentration required to inhibit cell growth by 50%) of 0.2 nM against HeLa cells, showcasing its potency .

2.2 Antimicrobial Activity

This compound derivatives also exhibit significant antimicrobial properties:

  • Antibacterial Effects : Research indicates that these compounds possess activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives have shown comparable antibacterial effects to standard antibiotics like gentamicin against Staphylococcus aureus and Escherichia coli .
  • Minimum Inhibitory Concentration (MIC) : The MIC values for synthesized derivatives ranged from 2 to 2048 μg/mL, indicating varying degrees of efficacy against different microbial strains .

2.3 Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been explored in several studies:

  • Mechanism : These compounds are thought to inhibit key inflammatory mediators and signaling pathways, potentially reducing inflammation in various models .

3. Summary of Biological Activities

Biological ActivityMechanismNotable Findings
AnticancerApoptosis induction via Bcl-2 family modulationGI50 values as low as 0.2 nM against HeLa cells
AntimicrobialInhibition of bacterial growthMIC values ranging from 2 to 2048 μg/mL
Anti-inflammatoryInhibition of inflammatory mediatorsEffective in reducing inflammation in preclinical models

4. Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents due to its diverse biological activities. Ongoing research is essential to fully elucidate its mechanisms of action and to optimize its pharmacological profiles for clinical applications.

Q & A

Q. What are the current synthetic methods for indeno[2,1-b]pyrroles, and what are their limitations?

Indeno[2,1-b]pyrroles are synthesized via methods such as zirconium-mediated coupling of benzyne with 1,3-butadiynes, cyclization of phenylglutaric acids, and nucleophilic additions of β-lactam carbenes. However, these approaches often suffer from harsh reaction conditions (e.g., high temperatures), reliance on metal catalysts, and limited substrate diversity. Recent advances focus on cascade bicyclizations using o-alkynyl aldehydes and thiazolium salts to improve flexibility and reduce metal dependency .

Q. What spectroscopic techniques are essential for characterizing indeno[2,1-b]pyrrole derivatives?

Key techniques include:

  • NMR spectroscopy for structural elucidation of hydrogen bonding interactions (e.g., fluoride ion detection in pyreno[2,1-b]pyrroles) .
  • UV-vis DRS and fluorescence spectroscopy to analyze photophysical properties and π-π stacking effects .
  • FTIR and Raman spectroscopy for identifying functional groups and electronic transitions .

Q. How are indeno[2,1-b]pyrroles applied in chemosensing?

Pyreno[2,1-b]pyrrole derivatives exhibit selectivity for fluoride ions via hydrogen bonding, causing visible colorimetric and fluorescent changes. Mechanistic studies using dynamic fluorescence spectroscopy and NMR confirm the role of hydrogen bond dissociation in signal transduction .

Advanced Research Questions

Q. How can catalytic systems address synthetic challenges in this compound chemistry?

The nano-catalyst [smim][FeCl4]@Nd2O3 enables one-pot synthesis of N-aryl indeno pyrrole derivatives with 98% yield and recyclability for up to five cycles. Characterization via TEM, XPS, and zeta potential analysis (-40.32 mV) confirms its stability and acidic active sites, which facilitate efficient cyclization and condensation steps .

Q. What mechanisms underlie the fluorescence properties of pyreno[2,1-b]pyrroles?

Fluorescence arises from π-π stacking interactions in crystalline states and electronic transitions between the pyrrole and pyrene moieties. Time-resolved fluorescence studies reveal excimer formation in aggregated states, while solvent polarity modulates emission intensity .

Q. How can researchers resolve contradictions in thermochemical data for this compound derivatives?

Discrepancies in group additivity values (e.g., for indeno[2,1-b]pyran derivatives) require validation using computational models (DFT) paired with experimental techniques like calorimetry. Comparative analysis of gas-phase vs. solid-phase data helps identify systematic errors .

Q. What strategies improve enantioselective synthesis of indeno[2,1-b]pyrroles?

Chiral zirconium catalysts or auxiliaries (e.g., cyclopropane-containing ligands) enable stereochemical control. For example, cis-configuration in elaeocarpidine derivatives is achieved via stereospecific cycloadditions, as confirmed by X-ray crystallography .

Q. How do molecular docking studies guide the design of bioactive indeno[2,1-b]pyrroles?

Docking simulations with α-glucosidase or FGFR1 kinases predict binding modes, highlighting interactions between pyrrole NH groups and enzyme active sites. This informs structural modifications to enhance inhibitory activity and selectivity .

Methodological Considerations

Q. What best practices ensure robust experimental design in this compound research?

  • Combine literature reviews (e.g., Angewandte Chemie, J. Org. Chem.) with pilot studies to optimize reaction conditions .
  • Validate synthetic routes using green metrics (atom economy, E-factor) and reproducibility tests .
  • Prioritize peer-reviewed journals over non-specialized sources to avoid unreliable data .

Q. How to analyze contradictory data in reaction mechanisms or thermochemical properties?

Apply multi-technique validation:

  • Cross-reference NMR kinetics with computational modeling (e.g., DFT for hydrogen bonding dynamics) .
  • Use high-resolution mass spectrometry (HRMS) and X-ray diffraction to resolve structural ambiguities .

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